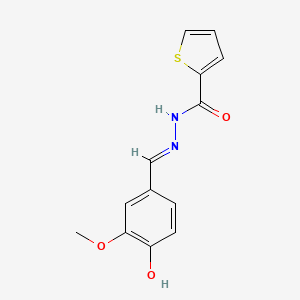

N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide

Vue d'ensemble

Description

N-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide (HMTH) is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. HMTH is a member of the hydrazide family and has a molecular formula of C13H12N2O3S.

Applications De Recherche Scientifique

Anticancer Activity

Schiff bases containing thiophene nuclei, similar to the compound of interest, have demonstrated significant anticancer properties. A study by Cardoso et al. (2017) evaluated a series of N-acylhydrazones containing thiophene nuclei for their activity against human cancer cell lines, revealing cytotoxicity in the low micromolar range. This indicates the potential of these compounds as lead compounds for anticancer drug development Cardoso et al., 2017.

Antimicrobial and Antioxidant Properties

Schiff base compounds have shown remarkable activities in biological screenings, including antibacterial, antifungal, antioxidant, and cytotoxic activities. Sirajuddin et al. (2013) synthesized and characterized three Schiff base compounds, demonstrating their interaction with Salmon sperm DNA and showing significant antimicrobial and antioxidant activities, comparable to ascorbic acid Sirajuddin et al., 2013.

Enzyme Inhibition

The synthesized hydrazides have been tested for their inhibitory activities against enzymes like lipase and α-glucosidase. Bekircan et al. (2015) used a starting compound for the synthesis of various derivatives, which were then screened for their enzyme inhibition activities, showing significant anti-lipase and anti-α-glucosidase activities Bekircan et al., 2015.

Corrosion Inhibition

Investigations into the inhibition performance of Schiff bases on steel corrosion have utilized Density Functional Theory (DFT) and Monte Carlo simulations. Obot et al. (2016) assessed the inhibition performance of Schiff bases for steel corrosion in acid medium, indicating that these compounds can serve as effective corrosion inhibitors Obot et al., 2016.

Structural and Molecular Studies

Crystal structure and molecular studies have provided insights into the bonding, configuration, and potential applications of Schiff bases. Quoc et al. (2019) described the synthesis, spectroscopic data, crystal and molecular structures of N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides, highlighting their molecular interactions and potential for further applications Quoc et al., 2019.

Propriétés

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-11-7-9(4-5-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17)/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBKRCFODRDMFY-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329432 | |

| Record name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658850 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-(4-hydroxy-3-methoxybenzylidene)-2-thiophenecarbohydrazide | |

CAS RN |

304906-01-2 | |

| Record name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2741900.png)

![1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one](/img/structure/B2741906.png)

![1-[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741907.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2741919.png)

![2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one](/img/structure/B2741920.png)